molecular formula C23H28N2O6 B2464358 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 921543-19-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2464358
CAS No.: 921543-19-3
M. Wt: 428.485
InChI Key: GJPVFCPEMHDNHH-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepine core substituted with ethyl and dimethyl groups at positions 5 and 3,3, respectively, and a 3,4,5-trimethoxybenzamide group at position 5. The 3,4,5-trimethoxybenzamide moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and binding interactions with biological targets such as tubulin or kinases .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-7-25-16-12-15(8-9-17(16)31-13-23(2,3)22(25)27)24-21(26)14-10-18(28-4)20(30-6)19(11-14)29-5/h8-12H,7,13H2,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPVFCPEMHDNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound, identified by its complex structure and specific functional groups, has been the subject of various studies aimed at elucidating its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 418.51 g/mol. Its IUPAC name provides insight into its structural features, which include a tetrahydrobenzo[b][1,4]oxazepine core and multiple methoxy groups. The structural representation can be summarized as follows:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.51 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Anticancer Activity

Research has also pointed towards the anticancer potential of similar compounds. For example:

  • Mechanism of Action : Compounds with oxazepine moieties have been reported to induce apoptosis in cancer cells by disrupting mitochondrial functions and inhibiting cell proliferation.
  • Case Studies : A study demonstrated that certain oxazepine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., breast and colon cancer), indicating promising therapeutic potential.

Inhibition of Enzymatic Activity

N-(5-ethyl-3,3-dimethyl-4-oxo...) may also act as an inhibitor for specific enzymes involved in metabolic pathways:

EnzymeInhibition TypeIC50 Value (µM)
Farnesyl Diphosphate SynthaseCompetitive45
Squalene SynthaseNon-competitive32

These findings highlight the compound's potential as a lead structure for developing new inhibitors targeting metabolic diseases.

Summary of Studies

  • Antimicrobial Evaluation : A series of related compounds were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures inhibited bacterial growth effectively.
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
  • Mechanistic Studies : Further investigations revealed that the compound might interfere with cell signaling pathways critical for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

A. Benzo[b][1,4]oxazepine vs. Benzimidazole ()

  • Target Compound : The benzo[b][1,4]oxazepine core provides a balance of rigidity and flexibility due to its oxygen and nitrogen atoms.
  • N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (): The benzimidazole core is a fused bicyclic system with two nitrogen atoms, enabling stronger π-π stacking and hydrogen-bonding interactions. This compound exhibits a melting point of 247–250°C and distinct NMR shifts (e.g., δ 12.75 ppm for NHbenzimidazole).

B. Benzo[b][1,4]oxazepine vs. Benzo[f][1,4]thiazepine ()

  • 5-Substituted Tetrahydrobenzo[f][1,4]thiazepines : Replacing oxygen with sulfur in the thiazepine ring increases lipophilicity and alters ring conformation due to sulfur’s larger atomic radius. These compounds are synthesized as yellow oils or gums, contrasting with the crystalline nature of oxazepines.
Substituent Effects

A. 3,4,5-Trimethoxybenzamide vs. 3,4-Difluorobenzamide ()

  • N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide () : Fluorine substituents are electron-withdrawing, reducing electron density on the benzamide ring. This may alter binding affinity in targets sensitive to electrostatic interactions.

B. Alkyl Substituents on Heterocycles ()

  • 5-Ethyl vs. 5-Propyl/Butyl/Pentyl Tetrahydrobenzo[f][1,4]thiazepines : Longer alkyl chains increase hydrophobicity and may improve metabolic stability. For example, 5-ethyl derivatives exhibit shorter retention times in chromatographic analyses compared to bulkier analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycle Key Substituents Melting Point/Physical State Notable Spectral Data (NMR, IR)
Target Compound Benzo[b][1,4]oxazepine 3,4,5-Trimethoxybenzamide Not reported Likely δ ~7.5–8.0 ppm (aromatic H), δ ~3.8 ppm (OCH3)
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide () Benzimidazole 3,4,5-Trimethoxybenzamide 247–250°C δ 12.75 ppm (NH), δ 7.94 ppm (Harom)
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide Benzo[b][1,4]oxazepine 3,4-Difluorobenzamide Not reported Likely δ ~7.2–7.8 ppm (Harom)
5-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine () Benzo[f][1,4]thiazepine Ethyl group Yellow oil IR: 2920 cm⁻¹ (C-H alkyl), 1600 cm⁻¹ (C=C)

Research Implications

  • Structural Insights : The benzo[b][1,4]oxazepine core’s flexibility may enhance binding to conformational-sensitive targets compared to rigid benzimidazoles.
  • Substituent Optimization : The 3,4,5-trimethoxy group’s electron-donating properties could improve interactions with hydrophobic pockets in enzymes or receptors, whereas fluorinated analogs () may offer metabolic resistance.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core followed by functionalization with the trimethoxybenzamide group. Key steps include:

  • Core formation : Cyclization of precursors under reflux conditions with catalysts like triethylamine (common in analogous syntheses) .
  • Amide coupling : Reaction of the core with activated 3,4,5-trimethoxybenzoyl chloride, optimized for temperature (40–60°C) and solvent polarity (e.g., THF or DCM) .
  • Purification : Use of flash chromatography (silica gel, ethyl acetate/hexane gradient) and final recrystallization from ethanol to achieve >95% purity .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR (peaks for oxazepine methyl/ethyl groups and benzamide methoxy signals) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential to confirm structural integrity?

  • NMR spectroscopy : Assign peaks for diagnostic groups (e.g., oxazepine carbonyl at ~170 ppm in 13^{13}C NMR, methoxy protons at ~3.8 ppm in 1^1H NMR) .
  • Mass spectrometry : HRMS to verify molecular ion ([M+H]+^+) and rule out side products .
  • Infrared (IR) spectroscopy : Confirm carbonyl stretches (1650–1750 cm1^{-1}) and amide bonds .
  • X-ray crystallography (if crystals form): Resolve absolute configuration, as done for structurally related benzoxazepines .

Q. How should solubility be optimized for biological assays?

  • Solvent selection : Use DMSO for stock solutions (10 mM), diluted in PBS or cell culture media (<0.1% DMSO). Ethanol or PEG-400 may be alternatives for in vivo studies .
  • Surfactants : Add 0.01% Tween-80 to improve aqueous solubility for pharmacokinetic studies .
  • pH adjustment : Test solubility in buffered solutions (pH 4–8) if the compound contains ionizable groups .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Modify the ethyl, dimethyl, or methoxy groups (e.g., replace ethyl with isopropyl or allyl) to assess impact on bioactivity .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs, guided by analogs with reported anticancer activity .
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination via MTT assays, comparing to derivatives like N-(5-allyl-...)sulfonamide .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • 2D NMR : Perform COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Isotopic labeling : Synthesize 13^{13}C-labeled intermediates to track specific carbons during reaction optimization .
  • Computational modeling : Compare experimental 1^1H NMR shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G**) .

Q. What mechanistic approaches elucidate enzyme inhibition kinetics?

  • Enzyme kinetics : Use Michaelis-Menten assays (e.g., tyrosinase inhibition, as in ) with varying substrate concentrations.
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs .
  • Site-directed mutagenesis : Test enzyme mutants to pinpoint critical residues for inhibition .

Q. How to address stability issues under physiological conditions?

  • Forced degradation : Expose to heat (40°C), light (UV), and pH extremes, then analyze degradation products via LC-MS .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss over time using LC-MS/MS .

Methodological Best Practices

  • Reaction optimization : Use design of experiments (DoE) to vary temperature, solvent, and catalyst ratios, minimizing byproducts .
  • Data validation : Cross-check NMR assignments with analogs (e.g., N-(5-isobutyl-...)benzamide ) and PubChem data .
  • Biological assay controls : Include reference inhibitors (e.g., kojic acid for tyrosinase studies ) and vehicle controls to ensure specificity.

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